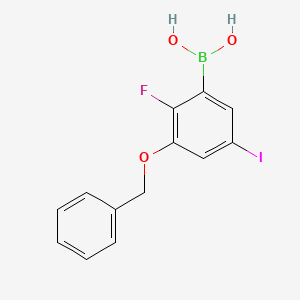
(3-(Benzyloxy)-2-fluoro-5-iodophenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(Benzyloxy)-2-fluoro-5-iodophenyl)boronic acid is an organoboron compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with benzyloxy, fluoro, and iodo groups. The unique combination of these substituents imparts distinct chemical properties to the compound, making it valuable for various applications in organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Benzyloxy)-2-fluoro-5-iodophenyl)boronic acid typically involves the borylation of a suitably substituted aryl halide. One common method is the palladium-catalyzed Suzuki-Miyaura coupling reaction, where an aryl halide reacts with a boronic acid derivative in the presence of a palladium catalyst and a base. The reaction conditions often include the use of solvents such as toluene or ethanol and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization, chromatography, or distillation to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions
(3-(Benzyloxy)-2-fluoro-5-iodophenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The iodo group can be reduced to a hydrogen atom, resulting in the formation of a phenylboronic acid derivative.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reaction conditions vary depending on the specific transformation but generally involve mild to moderate temperatures and the use of appropriate solvents .
Major Products
The major products formed from these reactions include boronic esters, phenylboronic acid derivatives, and various substituted phenylboronic acids. These products can be further utilized in subsequent synthetic transformations or applications .
Scientific Research Applications
(3-(Benzyloxy)-2-fluoro-5-iodophenyl)boronic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of (3-(Benzyloxy)-2-fluoro-5-iodophenyl)boronic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and molecular sensors. Additionally, the presence of the fluoro and iodo substituents can influence the compound’s reactivity and binding affinity to target molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (3-(Benzyloxy)-2-fluoro-5-iodophenyl)boronic acid include:
Phenylboronic acid: A simpler boronic acid derivative with a phenyl ring and a boronic acid group.
(3-Benzyloxy)phenylboronic acid: A related compound with a benzyloxy group but lacking the fluoro and iodo substituents.
(2-Fluoro-5-iodophenyl)boronic acid: A compound with fluoro and iodo substituents but without the benzyloxy group.
Uniqueness
The uniqueness of this compound lies in its combination of substituents, which imparts distinct chemical properties and reactivity. The presence of the benzyloxy group enhances its solubility and stability, while the fluoro and iodo groups provide opportunities for selective functionalization and derivatization .
Properties
Molecular Formula |
C13H11BFIO3 |
|---|---|
Molecular Weight |
371.94 g/mol |
IUPAC Name |
(2-fluoro-5-iodo-3-phenylmethoxyphenyl)boronic acid |
InChI |
InChI=1S/C13H11BFIO3/c15-13-11(14(17)18)6-10(16)7-12(13)19-8-9-4-2-1-3-5-9/h1-7,17-18H,8H2 |
InChI Key |
JLIGZQOBDFWRKF-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=C1F)OCC2=CC=CC=C2)I)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















